REACTION_CXSMILES
|
[F:1][C:2]([F:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3](O)=[O:4]>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[F:1][C:2]1([F:10])[CH2:6][C:7](=[O:9])[O:8][C:3]1=[O:4]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(CC(=O)O)F
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Most of the trifluoroacetic acid is distilled
|
Type
|
CUSTOM
|
Details
|
the final traces are removed under vacuum (12 mm Hg, 50° C.)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with petroleum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(=O)OC(C1)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |